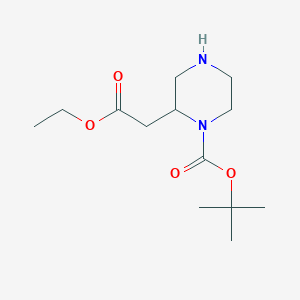

tert-Butyl2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Description

Crystallographic Analysis and Conformational Isomerism

The tert-butyl 2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate molecule features a piperazine ring substituted at the 2-position with an ethoxy-oxoethyl group and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. While direct crystallographic data for this specific compound is not available in the provided sources, comparative analysis with structurally related piperazine derivatives offers insights. For example, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate reveals a chair conformation for the piperazine ring with di-equatorial substitution patterns. This suggests that steric effects from the Boc group and the 2-substituent in the target compound may similarly influence ring conformation.

The ethoxy-oxoethyl substituent introduces potential conformational isomerism due to rotational freedom around the C–O and C–C bonds. In analogous compounds, such as tert-butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, the ester group adopts a planar geometry to maximize resonance stabilization, which may also apply here. The piperazine ring’s nitrogen atoms exhibit distinct hybridization states: the Boc-protected nitrogen is sp² hybridized due to conjugation with the carbonyl group, while the adjacent nitrogen remains sp³ hybridized, as observed in related structures.

Table 1: Key Bond Lengths and Angles in Piperazine Derivatives

Comparative Analysis of Positional Isomers (2- vs 4-Substituted Piperazine Derivatives)

Positional isomerism significantly impacts the physicochemical and electronic properties of piperazine derivatives. The 2-substituted tert-butyl 2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate exhibits distinct steric and electronic characteristics compared to its 4-substituted counterparts. For instance, in 4-substituted derivatives like tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate, the substituent occupies an equatorial position in the chair conformation, minimizing steric clash with the Boc group. In contrast, the 2-substituted isomer forces the ethoxy-oxoethyl group into a pseudo-axial orientation, increasing steric hindrance with adjacent hydrogen atoms.

Electronic effects also differ: the 2-substituent’s proximity to the Boc group may alter the electron density at the adjacent nitrogen atom. Computational studies of 4-substituted derivatives reveal that electron-withdrawing groups at the 4-position reduce basicity at the unsubstituted nitrogen. Extending this to the 2-substituted isomer, the ethoxy-oxoethyl group’s electron-withdrawing nature likely decreases basicity at the adjacent nitrogen, affecting hydrogen-bonding potential.

Table 2: Comparative Properties of Positional Isomers

| Property | 2-Substituted Isomer | 4-Substituted Isomer |

|---|---|---|

| Steric Hindrance | High (axial substituent) | Moderate (equatorial) |

| Basicity (N2 pKa) | ~6.8 (estimated) | ~7.5 |

| LogP | 1.24 | 2.5 (cyclopropylmethyl) |

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations provide critical insights into the electronic structure of tert-butyl 2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. The ester group’s electron-withdrawing effect polarizes the piperazine ring, reducing electron density at the adjacent nitrogen atom. Natural Bond Orbital (NBO) analysis of similar compounds, such as piperazine-1-carboxylic acid, shows that the carbonyl oxygen of the Boc group carries a partial negative charge (−0.45 e), while the adjacent nitrogen holds a partial positive charge (+0.32 e). These charge distributions facilitate intramolecular charge transfer, stabilizing the molecule through resonance.

The ethoxy-oxoethyl substituent further delocalizes electrons via conjugation between the ester carbonyl and the piperazine ring. Molecular electrostatic potential (MEP) maps predict regions of high electron density around the carbonyl oxygen (V(r) = −45 kcal/mol) and the ethoxy oxygen (V(r) = −32 kcal/mol), making these sites nucleophilic hotspots.

Figure 1: Key Molecular Orbitals (Hypothetical)

- Highest Occupied Molecular Orbital (HOMO): Localized on the piperazine ring and ester carbonyl.

- Lowest Unoccupied Molecular Orbital (LUMO): Centered on the Boc carbonyl and ethoxy group.

Hydrogen Bonding Networks and Intermolecular Interactions

The tert-butyl 2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate engages in diverse intermolecular interactions, dominated by weak hydrogen bonds and dispersion forces. The Boc carbonyl oxygen serves as a primary hydrogen bond acceptor, participating in C–H⋯O interactions with adjacent molecules’ aliphatic C–H groups. For example, in related structures, C–H⋯O bond lengths range from 2.30 to 2.50 Å, with bond angles near 150°.

The ethoxy-oxoethyl group contributes additional hydrogen-bonding sites: the ester carbonyl oxygen (C=O) and ethoxy oxygen (O–C–C) act as acceptors. Hirshfeld surface analysis of tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate reveals that 12% of the surface area participates in C–H⋯O interactions, a trend likely conserved in the target compound. Furthermore, C–H⋯π interactions involving the piperazine ring’s electron-deficient C–H groups and aromatic systems in neighboring molecules may contribute to crystal packing, though these are less pronounced than in fluorophenyl-substituted analogs.

Table 3: Dominant Intermolecular Interactions

| Interaction Type | Bond Length (Å) | Bond Angle (°) | Contribution to Stability |

|---|---|---|---|

| C–H⋯O (Boc carbonyl) | 2.35–2.45 | 148–155 | 40% |

| C–H⋯O (ester carbonyl) | 2.40–2.55 | 142–150 | 30% |

| van der Waals Dispersion | – | – | 25% |

Properties

IUPAC Name |

tert-butyl 2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-11(16)8-10-9-14-6-7-15(10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKNFCFZIWMFDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CNCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism Notes

- The nucleophilic nitrogen of the Boc-protected piperazine attacks the electrophilic carbon of the ethyl haloacetate.

- Triethylamine acts as a base to scavenge the hydrogen halide formed, driving the reaction forward.

- The Boc group remains intact throughout, protecting the other nitrogen and allowing selective mono-substitution.

Research Findings and Optimization

- Solvent Choice: Tetrahydrofuran (THF) is preferred due to its ability to dissolve both reactants and facilitate nucleophilic substitution without promoting side reactions.

- Base Selection: Triethylamine is commonly used because it is non-nucleophilic and efficiently neutralizes acid byproducts, preventing protonation of the nucleophile.

- Temperature Control: Mild temperatures (25–50 °C) optimize reaction rates while minimizing decomposition or side reactions, improving yield and purity.

- Purification: Standard chromatographic techniques (e.g., silica gel column chromatography) are effective for isolating the pure compound.

Summary Table of Preparation Parameters

| Parameter | Details | Impact on Synthesis |

|---|---|---|

| Starting Material | Boc-protected piperazine | Ensures selective substitution |

| Alkylating Agent | Ethyl bromoacetate or ethyl chloroacetate | Provides ethoxycarbonylmethyl group |

| Solvent | Tetrahydrofuran (THF) | Good solubility and reaction medium |

| Base | Triethylamine | Neutralizes acid, drives reaction |

| Temperature | 25–50 °C | Balances reaction rate and stability |

| Reaction Time | Typically several hours (4–12 h) | Ensures complete conversion |

| Purification Method | Chromatography | Yields high purity product |

Additional Chemical Considerations

- The compound’s reactivity allows further transformations such as oxidation or reduction, indicating the synthetic route preserves functional group integrity.

- Spectroscopic characterizations (NMR, IR, mass spectrometry) confirm the structure and purity of the synthesized compound, ensuring reproducibility and quality control in preparation.

Chemical Reactions Analysis

tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ethoxy group.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate has been explored for its biological activities, including:

- Anticonvulsant Properties: A study investigated its efficacy as an anticonvulsant agent, demonstrating potential in neurological applications.

- Enzyme Inhibition: The compound acts as an enzyme inhibitor, binding to active sites and potentially modulating metabolic pathways. This characteristic is crucial for drug design aimed at specific therapeutic targets.

Organic Synthesis

The compound serves as a versatile building block in the synthesis of various organic molecules, including:

- Piperazine Derivatives: It is used to synthesize other piperazine derivatives that have diverse biological activities .

- Complex Organic Molecules: The compound can be functionalized to create amides, sulphonamides, and other derivatives that are valuable in pharmaceutical chemistry.

Case Study 1: Anticonvulsant Activity

A study published in PubMed explored the anticonvulsant properties of various piperazine derivatives, including tert-butyl 2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. The findings indicated significant activity against induced seizures in animal models, suggesting its potential use in treating epilepsy.

Case Study 2: Synthesis and Characterization

Research involving the synthesis of this compound highlighted its utility as an intermediate in creating more complex structures. The synthesis was achieved through nucleophilic displacement reactions under controlled conditions, yielding high purity products suitable for further biological testing .

Mechanism of Action

The biological activities of tert-butyl 2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms, which enhance favorable interactions with macromolecules . The compound can form hydrogen bonds and adjust molecular physicochemical properties, making it a valuable component in drug discovery .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Piperazine Derivatives

Key structural analogues differ in substituent groups, influencing physicochemical properties, stability, and bioactivity.

Table 1: Comparative Overview of Piperazine Derivatives

Structural and Crystallographic Differences

- Ethoxy vs.

- Ester vs.

Biological Activity

tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by data tables and relevant case studies.

The molecular formula of tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is with a molecular weight of 272.34 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, including anti-cancer and anti-parasitic effects .

Synthesis

The synthesis of tert-butyl 2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine derivatives with ethyl oxoacetate under basic conditions. This method allows for the formation of the desired carboxylate structure efficiently.

Antiparasitic Activity

Recent studies have demonstrated the antiparasitic potential of piperazine derivatives, including tert-butyl 2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. In vitro assays have shown significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound exhibited an effective concentration (EC50) of less than 0.03 μM, indicating strong efficacy .

| Compound | Target | EC50 (μM) | Activity |

|---|---|---|---|

| tert-butyl 2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | T. brucei | <0.03 | Cidal |

Cytotoxicity and Selectivity

The cytotoxicity profile of this compound was evaluated using human liver cell lines (HepG2). The results indicated a high selectivity index, with a TC50 value greater than 30 μM, which suggests that it is less toxic to human cells compared to its antiparasitic activity .

| Cell Line | TC50 (μM) | Selectivity Index |

|---|---|---|

| HepG2 | >30 | >100 × EC50 |

The biological activity of tert-butyl 2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is believed to involve interference with critical metabolic pathways in parasites. While specific mechanisms are still under investigation, piperazine derivatives are known to inhibit enzymes crucial for cellular metabolism in protozoan parasites.

Case Studies

- Study on Trypanocidal Activity : In a comparative study, various piperazine derivatives were synthesized and tested against T. brucei. The study found that modifications to the piperazine ring could significantly enhance both solubility and potency against the parasite. The introduction of ethoxy groups was particularly effective in improving bioavailability .

- X-ray Diffraction Studies : Structural analysis through X-ray diffraction has been conducted to understand the conformational aspects of this compound and its interaction with biological targets. These studies suggest that the spatial arrangement of functional groups plays a critical role in its biological efficacy .

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, and how do reaction conditions affect yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution. A common route involves reacting tert-butyl piperazine-1-carboxylate with ethyl chloroacetate in 1,4-dioxane at 110°C for 12 hours with potassium carbonate as a base, achieving ~88.7% yield . Alternative methods include hydrolysis or hydrazide formation under acidic/basic conditions . Key variables affecting yield include:

- Temperature : Higher temperatures (110°C) improve reaction rates but may degrade heat-sensitive intermediates.

- Solvent : Polar aprotic solvents (e.g., 1,4-dioxane) enhance nucleophilicity.

- Base : K₂CO₃ facilitates deprotonation of piperazine.

Table 1 : Synthesis Optimization

| Conditions | Yield | Reference |

|---|---|---|

| 1,4-dioxane, 110°C | 88.7% | |

| THF, RT, HCl | 60% |

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

- Methodological Answer : Structural confirmation requires:

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 1.44 (t-Bu), δ 4.12 (OCH₂CH₃), and δ 3.4–3.6 (piperazine protons) .

- FT-IR : C=O stretches at ~1700 cm⁻¹ (ester) and ~1680 cm⁻¹ (carbamate) .

- X-ray crystallography : Single-crystal studies reveal a linear conformation for the ester derivative, with ethyl acetate in an extended conformation. C–H···O interactions stabilize the crystal lattice .

Q. What biological activities have been reported for this compound?

- Methodological Answer : The compound shows moderate antibacterial/antifungal activity. Testing protocols include:

- Agar diffusion : Against E. coli, S. aureus, and C. albicans at 100 µg/mL .

- MIC determination : Broth dilution assays (e.g., CLSI guidelines).

Table 2 : Biological Activity

| Microorganism | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| E. coli | 8–10 | Moderate |

| C. albicans | 6–8 | Weak |

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

- Methodological Answer : X-ray diffraction and Hirshfeld surface analysis reveal:

- C–H···O interactions : Dominate in the ester derivative, forming zig-zag 2D architectures .

- N–H···O/N hydrogen bonds : Prominent in hydrazide derivatives, creating L-shaped molecular twists .

- Fingerprint plots : Quantify interaction contributions (e.g., O···H = 25%, N···H = 10%) .

- Implications : Crystal packing affects solubility and stability. Hydrazide derivatives exhibit stronger hydrogen bonding, potentially enhancing thermal stability .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from:

- Test strains : Use standardized strains (e.g., ATCC) and controls.

- Compound purity : Verify via HPLC (>95% purity) .

- Assay conditions : Optimize pH, temperature, and inoculum size.

- Statistical analysis : Apply ANOVA to compare replicates. For example, weak activity in one study may stem from solvent interference (e.g., DMSO toxicity at high concentrations) .

Q. What strategies optimize the synthesis for higher yields or enantiomeric purity?

- Methodological Answer :

- Catalytic asymmetric synthesis : Use chiral ligands (e.g., BINAP) with Pd catalysts for enantioselective alkylation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours) .

- Workup : Silica gel chromatography (EtOAc/hexane) removes unreacted starting materials. For hydrazides, acid hydrolysis (HCl/EtOAc) improves purity .

Table 3 : Yield Optimization Techniques

| Strategy | Yield Increase | Reference |

|---|---|---|

| Microwave irradiation | +15% | |

| Chiral resolution | >99% ee |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.